1-[3-(4-nitrophenoxy)benzoyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(4-nitrophenoxy)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-11-2-1-3-12-19)14-5-4-6-17(13-14)24-16-9-7-15(8-10-16)20(22)23/h4-10,13H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOUYGHAQBFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 1 3 4 Nitrophenoxy Benzoyl Piperidine and Analogs
Strategic Synthetic Approaches to the Benzoylpiperidine Core
The synthesis of the core structure of 1-[3-(4-nitrophenoxy)benzoyl]piperidine hinges on the efficient formation of the amide and ether bonds that define the molecule. The following sections detail the fundamental reactions employed in the construction of the benzoylpiperidine scaffold and the introduction of its key functional groups.
N-Acylation Reactions in Piperidine (B6355638) Functionalization
A primary method for the synthesis of the benzoylpiperidine moiety involves the N-acylation of piperidine with a suitable benzoic acid derivative. This reaction forms the robust amide linkage central to the target molecule's structure. The most common approach utilizes an activated carboxylic acid, typically an acyl chloride, to react with the secondary amine of the piperidine ring.
For the synthesis of this compound, this would involve the reaction of piperidine with 3-(4-nitrophenoxy)benzoyl chloride. The reaction is generally carried out in an inert solvent, such as dichloromethane, at a reduced temperature to control the exothermicity of the reaction. A base is often added to neutralize the hydrochloric acid byproduct.
An illustrative example is the synthesis of 1-(p-nitrobenzoyl)piperidine, where piperidine is treated with 4-nitrobenzoyl chloride in dichloromethane at 0°C. The reaction mixture is then stirred at room temperature, leading to the formation of the desired product chemicalbook.com. This straightforward and high-yielding reaction is widely applicable to a variety of substituted benzoyl chlorides and amines.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
| Piperidine | 4-Nitrobenzoyl chloride | Dichloromethane, 0°C to room temp. | 1-(p-Nitrobenzoyl)piperidine | Not specified | chemicalbook.com |
| Piperidine | Phenylacetyl chloride | CO2, Dichloromethane | N-(2-aminoethyl)-2-phenylacetamide | 78% | rsc.org |
| Ethylene diamine | Benzoyl chloride | 9-BBN, n-Hexane/THF | N-benzoyl ethylene diamine | 79% | rsc.org |
Formation of Ether Linkages: Construction of the Phenoxy Moiety
The diaryl ether linkage is another critical structural feature of this compound. The Ullmann condensation is a classical and widely used method for the formation of such C-O bonds. rsc.orgscielo.org.mxbeilstein-journals.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.orgscielo.org.mxwikipedia.org
In the context of synthesizing the precursor 3-(4-nitrophenoxy)benzoic acid, this would typically involve the reaction of a salt of 3-hydroxybenzoic acid with a 4-nitro-substituted aryl halide, such as 4-chloronitrobenzene or 4-bromonitrobenzene, in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions often require high temperatures (frequently above 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The aryl halide is typically activated by an electron-withdrawing group, such as the nitro group in this case, which facilitates the nucleophilic aromatic substitution. wikipedia.org
Modern modifications of the Ullmann diaryl ether synthesis have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. beilstein-journals.orgwikipedia.org These advancements have broadened the substrate scope and improved the functional group tolerance of the reaction.
| Aryl Halide | Phenol | Catalyst/Base/Solvent | Temperature | Product | Reference |
| 4-Chloronitrobenzene | Phenol | Copper/KOH | High Temperature | p-Nitrophenyl phenyl ether | wikipedia.org |
| Aryl halides | Phenols | Copper(I)-USY/Toluene | 120°C | Diaryl ethers | rsc.org |
| Aryl halides | Phenols | CuO-NPs/KOH/DMAc | Room Temperature | Biaryl ethers | mdpi.com |
Introduction and Functionalization of Nitro-Substituted Aromatic Rings
The nitro group on the phenoxy moiety is a key functional group that can be introduced through electrophilic aromatic substitution, specifically nitration. The precursor to the phenoxy ring, such as a phenol or a benzoic acid derivative, can be nitrated using a mixture of nitric acid and sulfuric acid.
For instance, the synthesis of 3-hydroxy-4-nitrobenzoic acid can be achieved by the nitration of 3-hydroxybenzoic acid. chemicalbook.com Similarly, 3-nitro-4-alkoxybenzoic acids can be prepared by the nitration of 4-alkoxybenzoic acids using nitric acid. google.com The conditions for nitration, such as the concentration of the acids and the reaction temperature, need to be carefully controlled to achieve the desired regioselectivity and to avoid over-nitration.
The nitro group itself can serve as a functional handle for further transformations. For example, it can be reduced to an amino group, which can then be further functionalized, expanding the range of possible analogs that can be synthesized.
| Starting Material | Nitrating Agent/Conditions | Product | Reference |
| 3-Hydroxybenzoic acid | Ammonium cerium nitrate/Acetonitrile | 3-Hydroxy-4-nitrobenzoic acid | chemicalbook.com |
| 4-Alkoxybenzoic acid | 40-80% Nitric acid, 30-100°C | 3-Nitro-4-alkoxybenzoic acid | google.com |
| o-Nitrophenyl methyl ether | Formaldehyde, HCl, H2SO4 | 3-Nitro-4-methoxy benzyl chloride | google.com |
Advanced Synthetic Protocols and Reaction Optimizations
Beyond the classical synthetic methods, a range of advanced protocols have been developed that offer greater efficiency, milder reaction conditions, and broader substrate scope for the synthesis of complex molecules like this compound and its analogs.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds. The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines, and it represents a modern alternative to traditional N-acylation methods under harsher conditions. wikipedia.orglibretexts.org This reaction utilizes a palladium catalyst with specialized phosphine ligands to facilitate the coupling of a wide variety of amines and aryl halides. wikipedia.org In the synthesis of benzoylpiperidine analogs, this reaction could be employed to directly couple a piperidine derivative with an appropriate aryl halide.
Similarly, palladium-catalyzed C-O bond-forming reactions, also developed by Buchwald and Hartwig, provide an alternative to the Ullmann condensation for the synthesis of diaryl ethers. rsc.orgbeilstein-journals.org These reactions often proceed under milder conditions than the traditional copper-catalyzed methods and can be more tolerant of sensitive functional groups.
| Reaction Type | Coupling Partners | Catalyst/Ligand System | Key Advantage | Reference |
| Buchwald-Hartwig Amination | Aryl halides + Amines | Palladium/Phosphine ligands | Mild conditions, broad scope | wikipedia.orglibretexts.org |
| Pd-catalyzed C-O Coupling | Aryl halides + Phenols | Palladium/Biarylphosphine ligands | Milder than Ullmann reaction | rsc.orgbeilstein-journals.org |
Intramolecular Cyclization Reactions in Piperidine Ring Synthesis
While piperidine is a readily available starting material, the synthesis of substituted piperidine rings is a significant area of research. Various intramolecular cyclization strategies can be employed to construct the piperidine core. For instance, the catalytic hydrogenation of pyridine derivatives is a common method for producing piperidines. dtic.mil
Other methods include the reductive cyclization of δ-aminoamides or δ-haloamides. The Dieckmann condensation of α,ω-dicarboxylic acid esters followed by hydrolysis and decarboxylation is a classic method for forming cyclic ketones, which can then be converted to piperidones and subsequently reduced to piperidines. dtic.mil These methods allow for the synthesis of a wide variety of substituted piperidines, which can then be incorporated into the final target molecule, providing access to a diverse library of analogs.
| Synthetic Approach | Precursor Type | Key Transformation | Product | Reference |
| Catalytic Hydrogenation | Pyridine | Reduction | Piperidine | dtic.mil |
| Dieckmann Condensation | α,ω-dicarboxylic acid esters | Intramolecular condensation | Cyclic β-keto ester | dtic.mil |
| Reductive Cyclization | γ-carboalkoxyimines | Reduction and cyclization | δ-Valerolactam | dtic.mil |
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis has emerged as a pivotal technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netnih.govmdpi.comnih.gov This technology is particularly effective for the synthesis of complex molecules such as this compound, which involves the formation of both an amide bond and a diaryl ether linkage.
The synthesis of the target compound can be envisioned through a convergent approach where the key fragments, 3-(4-nitrophenoxy)benzoic acid and piperidine, are coupled. The formation of the 3-(4-nitrophenoxy)benzoic acid intermediate can be efficiently achieved via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. researcher.liferesearchgate.netresearchgate.net This typically involves the reaction of a meta-substituted benzoic acid ester, such as methyl 3-fluorobenzoate, with 4-nitrophenol in the presence of a suitable base. Microwave irradiation facilitates this diaryl ether formation, often under solvent-free conditions or in high-boiling polar solvents, leading to high yields in mere minutes compared to the hours or days required for traditional thermal methods. researcher.liferesearchgate.net
Following the synthesis and subsequent hydrolysis of the ester to the carboxylic acid, the final amidation step to yield this compound can also be accelerated using microwave energy. The coupling of 3-(4-nitrophenoxy)benzoic acid with piperidine, in the presence of a suitable coupling agent, is expedited under microwave irradiation. This method provides a rapid and efficient route to the final product, minimizing thermal degradation and side-product formation. mdpi.comucl.ac.be The use of microwave technology in these key bond-forming reactions represents a green and efficient strategy for the synthesis of this compound and its analogs.
Physico-Chemical Characterization Techniques in Synthetic Organic Chemistry
The structural elucidation and confirmation of newly synthesized organic compounds like this compound rely on a suite of advanced physico-chemical characterization techniques. These methods provide unambiguous evidence of the molecular structure, purity, and electronic properties of the compound.
Advanced Spectroscopic Analysis: FT-IR, FT-Raman, and UV-Vis Spectroscopy
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. A strong band corresponding to the amide carbonyl (C=O) stretching vibration is anticipated in the region of 1630-1680 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands, one for asymmetric stretching around 1520-1530 cm⁻¹ and another for symmetric stretching near 1340-1350 cm⁻¹. researchgate.netacs.org The diaryl ether linkage (C-O-C) would exhibit characteristic stretching vibrations in the fingerprint region, typically around 1240 cm⁻¹. The piperidine ring would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. researchgate.net
FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the two phenyl rings would give rise to strong bands in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active. nih.gov
UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The chromophores present in this compound, namely the benzoyl and nitrophenoxy moieties, are expected to result in characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group would likely lead to strong absorptions in the ultraviolet region. The presence of the nitro group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Wavelength |
| FT-IR | Amide C=O Stretch | 1630-1680 cm⁻¹ |
| FT-IR | Asymmetric NO₂ Stretch | 1520-1530 cm⁻¹ |
| FT-IR | Symmetric NO₂ Stretch | 1340-1350 cm⁻¹ |
| FT-IR | Aryl Ether C-O-C Stretch | ~1240 cm⁻¹ |
| FT-Raman | Aromatic C=C Stretch | Strong bands in the 1580-1610 cm⁻¹ region |
| UV-Vis | π → π* transitions | Strong absorptions in the UV region |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons of the piperidine ring and the two aromatic rings. The protons on the piperidine ring are expected to appear as broad multiplets in the upfield region, typically between δ 1.5 and 3.8 ppm. The protons adjacent to the nitrogen atom would be the most deshielded. The aromatic protons would resonate in the downfield region (δ 7.0-8.5 ppm). The protons on the nitrophenoxy ring are expected to form an AA'BB' system, with two doublets. The protons on the 3-phenoxybenzoyl ring would exhibit a more complex splitting pattern due to their meta and ortho couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The amide carbonyl carbon is expected to appear as a distinct signal in the downfield region, around δ 168-172 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the oxygen and nitro groups being the most deshielded and shielded, respectively. The carbons of the piperidine ring would appear in the upfield region, typically between δ 24 and 50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2/C6-H | ~3.7 (broad) | ~48 |
| Piperidine C3/C5-H | ~1.7 (broad) | ~26 |
| Piperidine C4-H | ~1.6 (broad) | ~24 |
| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |
| Amide Carbonyl (C=O) | - | 168 - 172 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.
The fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of alkyl radicals from the ring.
Cleavage of the amide bond , resulting in the formation of a benzoyl cation fragment ([C₆H₅CO]⁺) or a piperidinyl fragment.
Cleavage of the diaryl ether bond , which could occur on either side of the oxygen atom.
Loss of the nitro group (NO₂) or nitric oxide (NO) from the molecular ion or fragment ions, which is a characteristic fragmentation for nitroaromatic compounds. miamioh.edunih.gov
Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing conclusive evidence for the synthesis of this compound. nih.govxml-journal.net
Theoretical and Computational Investigations of this compound and Related Structures
Currently, there are no publicly available, in-depth theoretical and computational studies specifically focused on the compound this compound. Detailed research findings from scholarly articles regarding its quantum chemical calculations, electronic structure, and molecular modeling are not present in the accessible scientific literature.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. The generation of such an article would require speculative data that is not supported by published research.
To provide the requested information, future research would need to be conducted on this compound, employing the computational methods outlined, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and topological studies (AIM, ELF, LOL).
Mechanistic and Target Oriented Research of 1 3 4 Nitrophenoxy Benzoyl Piperidine Derivatives
Elucidation of Molecular Interactions with Putative Biological Targets
No studies have been published that elucidate the molecular interactions of 1-[3-(4-nitrophenoxy)benzoyl]piperidine with any biological targets.
Enzyme Inhibition Studies: Investigation of Specific Enzyme Targets (e.g., MAGL, DHFR, NLRP3 ATPase, α-glucosidase)
There is no available data from in vitro or in vivo studies assessing the inhibitory activity of this compound against monoacylglycerol lipase (B570770) (MAGL), dihydrofolate reductase (DHFR), NLRP3 ATPase, or α-glucosidase.
Receptor Ligand Binding Characterization: Analysis of Binding to Specific Receptors (e.g., Opioid Receptors, Sigma-1 Receptors)
No research has been conducted to characterize the binding affinity or efficacy of this compound at opioid or sigma-1 receptors.
Modulation of Specific Intracellular Signaling Pathways (e.g., Inflammasome Activation, Prostaglandin (B15479496) Synthesis Pathways)
The effect of this compound on intracellular signaling pathways, including inflammasome activation and prostaglandin synthesis, has not been investigated.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
As there are no synthesized or tested derivatives of this compound reported in the literature, a structure-activity relationship analysis is not possible.
Identification of Key Pharmacophoric Features Essential for Molecular Interaction
The key pharmacophoric features of the this compound scaffold have not been defined through biological testing.
Future Research Directions and Academic Implications for 1 3 4 Nitrophenoxy Benzoyl Piperidine
Integration of Multidisciplinary Approaches in Chemical Discovery and Design
The future investigation of 1-[3-(4-nitrophenoxy)benzoyl]piperidine will undoubtedly benefit from a synergistic approach that integrates various scientific disciplines. The benzoylpiperidine scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govresearchgate.netnih.gov A comprehensive understanding of this specific derivative necessitates a collaborative effort between synthetic chemists, computational biologists, pharmacologists, and structural biologists.
Detailed Research Projections:
Computational Modeling and Simulation: In the initial stages, computational studies can predict the molecule's physicochemical properties, potential binding affinities to various biological targets, and its absorption, distribution, metabolism, and excretion (ADME) profile. unisi.it Techniques such as molecular docking could be employed to screen for potential protein targets, building upon the knowledge that benzoylpiperidine derivatives have shown affinity for a range of receptors. nih.govnih.gov
Advanced Synthetic Methodologies: The synthesis of a library of analogues based on the This compound scaffold will be crucial. Modern synthetic organic chemistry offers a plethora of tools to create structural diversity, allowing for a systematic exploration of the structure-activity relationship (SAR). mdpi.com The synthesis of the benzoylpiperidine fragment is often straightforward and utilizes cost-effective reagents, making it amenable to the creation of compound libraries. nih.govresearchgate.net
High-Throughput Screening (HTS): Once synthesized, these compounds can be subjected to HTS against a panel of biological targets to identify any potential therapeutic activities. This unbiased approach can uncover unexpected biological functions and provide starting points for further optimization.
Structural Biology: For any identified protein-ligand interactions, X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding mode of This compound and its analogues. This structural information is invaluable for guiding further rational design efforts.
Rational Design Principles for Novel Benzoylpiperidine Derivatives with Tailored Molecular Properties
The principles of rational drug design are central to unlocking the full potential of the benzoylpiperidine scaffold. This approach involves the iterative process of designing, synthesizing, and testing new molecules with improved potency, selectivity, and pharmacokinetic properties. The benzoylpiperidine moiety is considered a versatile and metabolically stable chemical frame, making it an excellent candidate for drug design. nih.govresearchgate.netnih.gov
Key Design Strategies:
Bioisosteric Replacement: The piperidine (B6355638) ring in the benzoylpiperidine structure is a known bioisostere of the piperazine (B1678402) ring, a common motif in many centrally acting agents. nih.govresearchgate.net Future research could explore modifications of the piperidine ring to fine-tune the compound's properties.
Structure-Activity Relationship (SAR) Studies: A systematic modification of the three key components of This compound —the piperidine ring, the benzoyl linker, and the nitrophenoxy group—will be essential. For example, altering the substitution pattern on the phenyl rings or replacing the nitro group with other electron-withdrawing or electron-donating groups could significantly impact biological activity.
Target-Specific Design: Based on initial screening hits, subsequent design efforts can focus on optimizing the molecule's interaction with a specific biological target. For instance, if the compound shows affinity for a particular G protein-coupled receptor (GPCR), modifications can be made to enhance this interaction and improve selectivity over other receptors. Research on other benzoylpiperidine derivatives has successfully led to potent and selective ligands for various receptors. nih.gov
Interactive Data Table: Potential Modifications and Their Rationale
| Structural Component | Potential Modification | Rationale for Modification | Potential Impact |
| Piperidine Ring | Introduction of substituents | To explore new binding interactions and alter lipophilicity. | Improved potency and selectivity. |
| Benzoyl Linker | Variation of the linkage | To modify the conformational flexibility of the molecule. | Enhanced binding affinity. |
| Nitrophenoxy Group | Replacement of the nitro group | To modulate electronic properties and potential for hydrogen bonding. | Altered biological activity and metabolic stability. |
| Phenyl Ring Substitution | Addition of various functional groups | To probe the binding pocket for additional interactions. | Increased target engagement. |
Contributions to Fundamental Understanding in Chemical Biology and Medicinal Chemistry Methodologies
The study of This compound and its derivatives can contribute significantly to our fundamental understanding of chemical biology and advance medicinal chemistry methodologies. The benzoylpiperidine fragment is a recurring motif in a wide array of therapeutic and diagnostic agents, highlighting its importance in drug development. nih.govresearchgate.netnih.gov
Anticipated Contributions:
Elucidation of Novel Biological Pathways: The identification of a novel biological target for this class of compounds could open up new avenues of research into disease mechanisms and therapeutic interventions.
Development of New Chemical Probes: Potent and selective derivatives of This compound could serve as valuable chemical probes for studying the function of their biological targets. These probes are essential tools for validating new drug targets and dissecting complex biological processes.
Advancement of SAR Paradigms: A thorough investigation of the SAR of this compound series will contribute to the broader knowledge base of medicinal chemistry. The findings can inform the design of future drugs targeting similar protein families.
Case Study for Integrated Drug Discovery: The journey of This compound from a relatively uncharacterized molecule to a well-understood chemical probe or lead compound can serve as a valuable case study for illustrating the power of integrating diverse scientific disciplines in modern drug discovery. The development of dual-target inhibitors based on the benzoylpiperidine scaffold, for example, showcases the complexities and potential of multi-target drug design. nih.govmdpi.com
Q & A
Q. What are the common synthetic routes for 1-[3-(4-nitrophenoxy)benzoyl]piperidine?
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : Use of tert-butyldicarbonate (Boc) to protect amine groups during intermediate steps .
- Coupling Reactions : Formation of the benzoyl-piperidine linkage via nucleophilic acyl substitution or amide coupling .
- Etherification : Introduction of the 4-nitrophenoxy group through SN2 reactions or Ullmann-type couplings .
Q. How is the compound characterized structurally?
Analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring, benzoyl group, and nitrophenoxy substituents. For example, aromatic protons appear at δ 7.2–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
- HPLC/HRMS : Purity (>95%) and molecular weight verification (e.g., calculated [M+H]⁺ = 353.12; observed = 353.11) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the nitrophenoxy group .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
Yield optimization strategies:
- Temperature Control : Lower temperatures (0–5°C) during nitrophenoxy coupling reduce side reactions .
- Catalyst Screening : Use of Pd catalysts (e.g., Pd(OAc)₂) for Ullmann couplings improves efficiency (yield increase from 60% to 78%) .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates intermediates with >98% purity .
Q. Data Contradiction Note :
Q. What are the challenges in analyzing stereochemical outcomes?
- Chiral Centers : The piperidine nitrogen and benzoyl group may lead to stereoisomerism. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers .
- Dynamic NMR : Detects restricted rotation of the benzoyl group at low temperatures (e.g., -40°C in CDCl₃) .
Q. How does the nitrophenoxy group influence biological activity?
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially improving binding to targets like acetylcholine-binding proteins .
- Redox Activity : Nitro-to-amine reduction under physiological conditions may generate reactive intermediates, affecting cytotoxicity .
Q. Comparative Table :
| Derivative | Substituent | IC₅₀ (nM) for Acetylcholinesterase |
|---|---|---|
| Parent | -H | 450 |
| Nitrophenoxy Analog | -NO₂ | 220 |
| Methoxy Analog | -OCH₃ | 380 |
Q. What computational methods predict the compound's reactivity?
- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the benzoyl carbonyl (ΔG‡ = 25 kcal/mol) .
- Molecular Docking : AutoDock Vina simulates binding to acetylcholinesterase (binding energy = -9.2 kcal/mol) .
Q. How do structural modifications affect solubility and bioavailability?
Q. What safety considerations apply during handling?
- Toxicity : Nitroaromatics may exhibit mutagenicity; Ames testing is recommended .
- Reactivity : Avoid strong reducing agents (e.g., LiAlH₄) to prevent explosive decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
